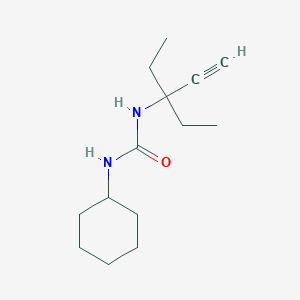![molecular formula C11H12N4O3 B5434035 2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol](/img/structure/B5434035.png)
2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol” is a derivative of the organic triazine compound. It is used as a reagent for activating carboxylic acids in solution and solid phase peptide synthesis . The molecular weight of this compound is 328.07 .
Synthesis Analysis
The synthesis of “this compound” involves the preparation of a new class of 1,3,5-triazinyloxyimino derivatives . It has been found that these derivatives fail to activate the carboxyl group during the formation of peptide bonds, but they produce the corresponding N-triazinyl amino acid derivatives as a major product .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. The compound contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with two methoxy groups and an amino group .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve several steps. The compound is used as a reagent for activating carboxylic acids in solution and solid phase peptide synthesis . It has been found that these derivatives fail to activate the carboxyl group during the formation of peptide bonds, but they produce the corresponding N-triazinyl amino acid derivatives as a major product .Mecanismo De Acción
Direcciones Futuras
The future directions for the use of “2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol” could involve further exploration of its use in peptide synthesis and other chemical reactions. The compound’s ability to activate carboxylic acids could make it a valuable tool in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-17-10-13-9(14-11(15-10)18-2)12-7-5-3-4-6-8(7)16/h3-6,16H,1-2H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGYGSCDVQXWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC=CC=C2O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-cyano-2-[2-(4-morpholinyl)-5-nitrophenyl]vinyl}benzonitrile](/img/structure/B5433954.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5433960.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5433969.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-quinolinol](/img/structure/B5433980.png)
![N-[4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-2-pyridinamine](/img/structure/B5433989.png)
![3-[(cyclopentylamino)methyl]-2-methoxy-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5433991.png)
![N-(2-{[(4-fluorobenzyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5433999.png)
![ethyl 1-[4-(3-methylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5434004.png)

![methyl 4-[(methyl{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-thiophenecarboxylate](/img/structure/B5434017.png)
![2-({[1-(2,3-difluoro-6-methoxybenzyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5434029.png)

